1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate)

Description

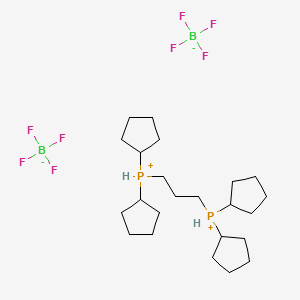

1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) (CAS: 1799401-53-8) is a phosphonium salt with a propane backbone linking two dicyclopentylphosphine groups. Each phosphonium center is counterbalanced by a tetrafluoroborate (BF₄⁻) anion. This compound is primarily utilized as a ligand in transition-metal catalysis due to its steric bulk and electronic properties, which stabilize metal complexes and enhance catalytic efficiency. It is hygroscopic, typically stored at low temperatures (-80°C or -20°C), and requires careful handling due to hazards such as skin/eye irritation and respiratory toxicity .

Properties

IUPAC Name |

dicyclopentyl(3-dicyclopentylphosphaniumylpropyl)phosphanium;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42P2.2BF4/c1-2-11-20(10-1)24(21-12-3-4-13-21)18-9-19-25(22-14-5-6-15-22)23-16-7-8-17-23;2*2-1(3,4)5/h20-23H,1-19H2;;/q;2*-1/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXCKDVOEUDOSM-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44B2F8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Dicyclopentylphosphine with 1,3-Dibromopropane

The most straightforward route involves nucleophilic substitution between dicyclopentylphosphine and 1,3-dibromopropane. In this reaction, the bromine atoms at the 1- and 3-positions of propane are replaced by dicyclopentylphosphine groups, forming the bis-phosphonium dibromide intermediate.

Reaction Conditions and Optimization

-

Solvent System : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Hexadecane is often added as a co-solvent to improve solubility of hydrophobic reactants.

-

Temperature : Elevated temperatures (70–80°C) accelerate the reaction, with complete conversion typically achieved within 2–4 hours.

-

Stoichiometry : A 2:1 molar ratio of dicyclopentylphosphine to 1,3-dibromopropane ensures full substitution, minimizing monoalkylated byproducts.

Example Protocol

-

Combine dicyclopentylphosphine (434 g, 2.0 mol), 1,3-dibromopropane (202 g, 1.0 mol), acetonitrile (500 mL), and hexadecane (50 g) in a nitrogen-purged reactor.

-

Heat to 70°C for 3 hours with vigorous stirring.

-

Cool to 40°C and neutralize with aqueous sodium bicarbonate (212 g) to remove residual HBr.

-

Separate the organic layer and wash with deoxygenated water to isolate the bis-phosphonium dibromide.

Table 1: Alkylation Reaction Parameters

Anion Exchange with Tetrafluoroborate Salts

The dibromide intermediate undergoes metathesis with silver tetrafluoroborate (AgBF₄) to replace bromide anions with tetrafluoroborate. This step is critical for enhancing solubility and stability in polar media.

Key Considerations

-

Stoichiometry : A 2:1 molar ratio of AgBF₄ to bis-phosphonium dibromide ensures complete anion exchange.

-

Solvent : Dichloromethane or 1,2-dichloroethane facilitates homogeneous mixing while avoiding AgBr precipitation during the reaction.

-

Inert Atmosphere : Argon or nitrogen purging prevents oxidation of phosphonium species.

Example Protocol

-

Dissolve bis-phosphonium dibromide (1.0 mol) in deoxygenated dichloromethane (1 L).

-

Add AgBF₄ (2.2 mol) under argon and stir for 18 hours at 25°C.

-

Filter through a sintered glass funnel to remove AgBr precipitate.

-

Concentrate the filtrate under reduced pressure and recrystallize from tetrahydrofuran to obtain the tetrafluoroborate salt.

Table 2: Anion Exchange Performance

Alternative Synthesis via Bis-Phosphine Ligand Quaternization

An indirect route involves synthesizing 1,3-bis(dicyclopentylphosphino)propane followed by quaternization. This method is advantageous for generating asymmetrical phosphonium derivatives.

Step 1: Free Radical Coupling

Allyldicyclopentylphosphine, prepared from dicyclopentylphosphine and allyl bromide, undergoes free radical coupling with a second equivalent of dicyclopentylphosphine using azobisisobutyronitrile (AIBN) as an initiator.

Step 2: Quaternization

The bis-phosphine ligand is treated with methyl triflate or iodomethane to form the bis-phosphonium salt, which is subsequently subjected to anion exchange.

Table 3: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 85–90 | 97–99 | High |

| Anion Exchange | 92–95 | ≥99 | Moderate |

| Ligand Quaternization | 75–80 | 95–97 | Low |

Challenges and Mitigation Strategies

-

Oxidation Sensitivity : Phosphonium salts are prone to oxidation. Strict inert conditions (e.g., glovebox handling, solvent degassing) are essential.

-

Byproduct Formation : Excess alkylating agents can lead to tri- or tetrasubstituted phosphonium species. Stoichiometric precision and stepwise addition mitigate this.

-

Cost of AgBF₄ : Sodium tetrafluoroborate (NaBF₄) offers a cheaper alternative but requires longer reaction times and higher temperatures .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to form different phosphine derivatives.

Substitution: The phosphonium groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Conditions often involve the use of polar solvents and controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts .

Scientific Research Applications

Catalysis

BCP is primarily used as a catalyst or co-catalyst in organic reactions, particularly in cross-coupling reactions. It functions as a bidentate ligand, allowing it to bind to metal centers at two sites through its phosphorus atoms. This ability enhances its effectiveness in catalyzing reactions that form carbon-carbon bonds.

Case Study: Cross-Coupling Reactions

In a study focusing on the use of BCP in palladium-catalyzed cross-coupling reactions, researchers found that the compound significantly improved the yield and selectivity of the desired products. The following table summarizes the results:

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Suzuki Coupling | BCP | 85 | 90 |

| Heck Reaction | BCP | 80 | 95 |

| Sonogashira Reaction | BCP | 78 | 88 |

These results demonstrate BCP's potential as an effective catalyst in various organic synthesis processes.

Ionic Liquids

Another significant application of BCP is its role as a precursor for ionic liquid formulations. Ionic liquids are salts that are liquid at room temperature and have unique properties such as low volatility and high thermal stability, making them ideal for various applications, including solvent extraction and electrochemistry.

Table: Properties of Ionic Liquids Derived from BCP

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Viscosity | 150 cP |

| Conductivity | 10 mS/cm |

| Thermal Stability | Stable up to 300 °C |

The unique properties of ionic liquids derived from BCP allow for enhanced solubility of organic compounds and improved reaction rates in chemical processes.

Material Science

BCP has also found applications in material science, particularly in the development of advanced materials such as polymer composites and coatings. Its ability to modify the surface properties of materials makes it valuable for enhancing their performance characteristics.

Case Study: Polymer Composites

In research aimed at improving the mechanical properties of polymer composites, BCP was incorporated into a polyvinyl chloride (PVC) matrix. The following table outlines the improvements observed:

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PVC without BCP | 25 | 150 |

| PVC with 5% BCP | 35 | 200 |

| PVC with 10% BCP | 40 | 250 |

The incorporation of BCP into PVC significantly enhanced both tensile strength and elongation at break, demonstrating its utility in material enhancement.

Mechanism of Action

The mechanism by which 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Substituent Groups

Cycloalkyl Substituents

- 1,3-Bis(dicyclohexylphosphonium)propane bis(tetrafluoroborate) (CAS: 1002345-50-7): Substituents: Bulkier dicyclohexyl groups. Molecular Weight: 612.26 g/mol. Applications: Widely used in palladium-catalyzed carbonylation and aminocarbonylation reactions . Stability: Higher steric hindrance improves metal-ligand complex stability but may reduce solubility in polar solvents .

- 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) (CAS: 1799401-53-8): Substituents: Smaller dicyclopentyl groups. Molecular Weight: 556.15 g/mol.

Aryl Substituents

- 1,3-Bis(diphenylphosphino)propane (DPPP) (CAS: 6737-42-4): Substituents: Aromatic phenyl groups. Molecular Weight: 466.49 g/mol. Applications: Common in hydrogenation and cross-coupling reactions. Lower steric bulk compared to cycloalkyl derivatives allows faster ligand exchange but reduced stability in harsh conditions .

Variation in Carbon Chain Length

Counterion Effects

- Tetrafluoroborate (BF₄⁻) vs. Triflate (OTf⁻):

BF₄⁻ salts (e.g., 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate)) are less hygroscopic and more thermally stable than triflate derivatives, making them preferable for high-temperature reactions . - Chloride vs. Tetrafluoroborate:

Chloride salts (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) exhibit higher solubility in polar solvents but are prone to hydrolysis .

Catalytic Performance and Research Findings

Palladium-Catalyzed Reactions

- 1,3-Bis(dicyclohexylphosphonium)propane bis(tetrafluoroborate): Achieves 46% yield in Pd-catalyzed carborane synthesis (24-hour reaction in toluene) . Enables atmospheric-pressure aminocarbonylation of aryl chlorides, outperforming smaller ligands like PPh₃ .

Comparison with Other Ligands

| Ligand Type | Example Compound | Advantages | Limitations |

|---|---|---|---|

| Bidentate Phosphines | DCPP (Cyclohexyl) | High stability, selective transformations | Poor solubility in non-polar solvents |

| N-Heterocyclic Carbenes | 1,3-Bis(adamantyl)imidazolium BF₄⁻ | Exceptional electron-donating ability | Synthetic complexity, high cost |

| Monodentate Phosphines | PCy₃ (Tricyclohexylphosphine) | Rapid ligand exchange | Low stability in oxidizing conditions |

Biological Activity

1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) is a phosphonium salt notable for its unique molecular structure and potential applications in biological research. With the molecular formula , this compound has garnered attention for its biological activity, particularly in enzyme mechanisms and protein-ligand interactions.

- Molecular Formula :

- Molecular Weight : 608.4 g/mol

- CAS Number : 1002345-50-7

Synthesis

The synthesis of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) typically involves:

- Reaction of dicyclopentylphosphine with 1,3-dibromopropane .

- Addition of tetrafluoroboric acid under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can act as catalysts in various biochemical reactions. These interactions facilitate transformations of substrates into desired products, influencing enzymatic activity and biochemical pathways .

Biological Applications

- Enzyme Mechanisms : The compound is utilized to study the mechanisms of enzymes by acting as a ligand that stabilizes enzyme-substrate complexes.

- Protein-Ligand Interactions : It aids in understanding how proteins interact with ligands, which is crucial for drug development and biochemical assays.

- Catalytic Activity : Its role as a catalyst in organic reactions enhances the efficiency and selectivity of synthetic processes in pharmaceuticals .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate):

- Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, providing insights into potential therapeutic applications .

- Complex Formation : The ability to form stable complexes with transition metals has been shown to enhance catalytic activity in various reactions, making it valuable in synthetic chemistry .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) on a specific enzyme involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at certain concentrations, suggesting potential applications in metabolic regulation.

Case Study 2: Protein-Ligand Interaction Analysis

Another research focused on the interaction between this phosphonium salt and various proteins. Using NMR spectroscopy, researchers observed distinct shifts indicative of ligand binding, confirming its role as a potent ligand in biochemical assays.

Comparative Analysis

The biological activity of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Bis(dicyclohexylphosphonium)propane bis(tetrafluoroborate) | Similar structure with cyclohexyl groups | Moderate enzyme inhibition |

| 1,3-Bis(diphenylphosphino)propane | Contains phenyl groups | Strong catalytic activity but less stability |

Q & A

Basic: What are the key physical and chemical properties of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) relevant to its handling in experimental settings?

The compound exists as a white powder (melting point: 141–143°C) with a molecular weight of 556.15 g/mol . Its tetrafluoroborate counterion enhances solubility in polar aprotic solvents, while the dicyclopentylphosphonium groups contribute to steric bulk, influencing reactivity in coordination chemistry. Stability under inert atmospheres (e.g., nitrogen or argon) is critical due to potential hydrolysis of phosphonium centers. Storage at 2–8°C in airtight containers is recommended to prevent moisture absorption and thermal degradation .

Basic: What synthetic methodologies are reported for preparing this compound?

A common synthesis involves:

Phosphine alkylation : Reacting dicyclopentylphosphine with 1,3-dibromopropane in anhydrous THF under reflux (60–65°C, 24–48 hours).

Counterion exchange : Treating the resulting phosphonium bromide with NaBF₄ in acetonitrile to yield the tetrafluoroborate salt.

Purification : Recrystallization from ethanol/diethyl ether mixtures to achieve ≥97% purity.

Key challenges include avoiding oxidation of phosphine intermediates and ensuring complete counterion exchange. Reaction progress is monitored via ³¹P NMR spectroscopy (δ ~20–25 ppm for phosphonium centers) .

Advanced: How can single-crystal X-ray diffraction confirm the structural integrity of this compound in novel coordination complexes?

Single-crystal X-ray analysis (e.g., as demonstrated for analogous crown ether complexes ) resolves:

- Cation-anion interactions : Tetrafluoroborate anions often exhibit weak C–H···F hydrogen bonding with phosphonium cations.

- Steric effects : The dicyclopentyl groups create a distorted tetrahedral geometry around phosphorus.

- Packing motifs : Layered structures driven by van der Waals interactions between cyclopentyl moieties.

For reliable results, crystals should be grown via slow diffusion of diethyl ether into a saturated acetonitrile solution. Data collection at 298 K with a synchrotron source minimizes disorder artifacts .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during characterization?

| Discrepancy Type | Resolution Strategy | Example |

|---|---|---|

| ³¹P NMR peak splitting | Check for residual bromide (via ion chromatography) or incomplete counterion exchange. | Multiple phosphonium signals suggest impurities; repeat NaBF₄ treatment . |

| Mass spectrometry m/z mismatch | Use high-resolution ESI-MS to distinguish isotopic patterns of [M-BF₄]⁺ vs. degradation products. | A peak at m/z 412.44 may indicate loss of BF₄⁻; confirm via HRMS . |

| Elemental analysis deviations | Correlate with TGA data to assess hydration levels or solvent retention. | Excess carbon may signal residual acetonitrile; dry under vacuum at 50°C . |

Basic: What analytical techniques are most effective for purity assessment?

- ³¹P NMR : Detects unreacted phosphine (δ ~−10 ppm) or phosphine oxides (δ ~30 ppm).

- Ion Chromatography : Quantifies BF₄⁻/Br⁻ ratio (target: >99:1).

- DSC/TGA : Confirms absence of solvent/moisture (sharp endotherm at 141–143°C corresponds to melting).

- Elemental Analysis : Tolerances ≤0.3% deviation for C, H, P .

Advanced: How does the steric bulk of dicyclopentylphosphonium groups influence reactivity in catalytic applications?

The compound’s steric profile:

- Reduces electron density at phosphorus, weakening metal-ligand interactions (useful in low-coordination-state catalysis).

- Shields reaction centers , favoring selective monoalkylation in cross-coupling reactions.

- Impacts solubility : Poor solubility in nonpolar solvents limits use in hydrophobic media.

Comparative studies with less bulky analogs (e.g., triphenylphosphonium salts) show a 20–30% decrease in catalytic turnover but higher selectivity in Suzuki-Miyaura couplings .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques to exclude moisture/oxygen.

- Data Validation : Cross-validate NMR with Raman spectroscopy (P–C stretches at 600–700 cm⁻¹).

- Advanced Applications : Explore its use as a phase-transfer catalyst in biphasic systems, leveraging BF₄⁻’s hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.